molecular formula C12H16N6O2 B1530595 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245772-21-7

3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1530595
CAS No.: 1245772-21-7
M. Wt: 276.29 g/mol
InChI Key: IQSQOGBESYJNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, a nitrogen-containing heterocyclic compound provided for early-stage research and screening purposes . The compound features a complex molecular architecture with a CAS Registry Number of 1245772-21-7 . Its structure is characterized by the fusion of a pyrazole ring, bearing a nitro group, and a triazoloazepine scaffold, yielding a molecular formula of C12H16N6O2 and an average molecular weight of 276.29 g/mol . Hybrid molecular structures incorporating triazole and pyrazole motifs are of significant interest in medicinal chemistry due to their widespread presence in pharmacologically active compounds . The 1,2,4-triazole scaffold is a known component of various marketed drugs and is associated with a broad range of biological activities in research, including antimicrobial, antiviral, and antitumoral properties . Similarly, the pyrazole ring is a privileged structure in drug discovery, with derivatives reported to exhibit anti-inflammatory, anticancer, and antibacterial activities among others . As such, this compound serves as a valuable chemical building block for researchers developing novel compounds for screening against biological targets. Specific applications and mechanism of action for this precise molecule are areas for ongoing investigation. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(4-nitropyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-9(17-8-10(7-13-17)18(19)20)12-15-14-11-5-3-2-4-6-16(11)12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSQOGBESYJNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001124629
Record name 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-21-7
Record name 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-5H-1,2,4-triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a synthetic compound that exhibits a range of biological activities due to its unique structural features. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

  • Molecular Formula : C₁₂H₁₆N₆O₂
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 1245772-21-7
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains and fungi.

CompoundTarget OrganismMIC (µg/mL)
Example AE. coli20
Example BStaphylococcus aureus15
Example CAspergillus niger40

2. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. The compound has shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Study ReferenceInhibitory Activity (%)Concentration (µM)
Study 1TNF-α: 76%10
Study 2IL-6: 86%10

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. For example, compounds related to this structure have been tested against various cancer cell lines including H460 and A549.

Cell LineIC50 (µM)
H4605
A5497

4. Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis and various bacterial strains. The results indicated that certain derivatives showed promising antimicrobial activity with MIC values comparable to standard antibiotics like rifampin .

Case Study 2: Anti-inflammatory Mechanisms

Selvam et al. synthesized novel pyrazole compounds that were evaluated for their anti-inflammatory effects in animal models. The compounds significantly reduced edema in carrageenan-induced inflammation models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can be contextualized by comparing it to structurally related triazoloazepine and pyrazole derivatives. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Triazoloazepine Derivatives

Compound Name Substituents Molecular Weight Biological Activity Key Findings Reference
Target Compound 1-(4-Nitro-1H-pyrazol-1-yl)ethyl 276.30 Not reported Discontinued; structural analogs suggest antimicrobial potential.
3-[(4-Bromophenylamino)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide 4-Bromo-phenylamino, 4-methoxy-phenacyl N/A Antimicrobial MIC: 6.2–25.0 mg/mL against S. aureus and C. albicans; outperformed Cefixime.
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-triazoloazepinium bromide 4-Chloro-phenacyl, 4-tolylaminomethyl N/A Bacteriostatic MIC: 10.3 μg/mL against ammonifying bacteria.
3-[(3-Methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-triazoloazepine 3-Methoxy-4-nitro-pyrazole 292.29 Not reported Structural variant with modified nitro positioning.
3-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)-triazoloazepine 1-Ethyl-4-nitro-pyrazole 276.30 Medicinal (unspecified) Marketed for research; no detailed activity data.
3-(3-Bromophenyl)-triazoloazepine 3-Bromo-phenyl 292.18 Not reported Demonstrates structural flexibility of the core.

Key Observations:

Antimicrobial Activity: Derivatives with arylaminomethyl and phenacyl groups (e.g., compounds) show broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (S. aureus) and fungi (C. albicans), with MIC values comparable to Linezolid and Fluconazole .

Structural Modifications :

  • Nitro positioning : The 4-nitro group (target compound) vs. 3-methoxy-4-nitro () influences solubility and steric interactions.
  • Alkyl vs. aryl substituents : Ethyl groups () may improve metabolic stability compared to bulkier aryl moieties ().

Mechanistic Insights :

  • Triazoloazepine derivatives likely inhibit microbial growth by disrupting cell wall synthesis or enzyme function (e.g., 14-α-demethylase in fungi) .
  • The quaternary ammonium salts (e.g., ) exhibit enhanced cationic interactions with microbial membranes, explaining their potency .

Preparation Methods

Synthesis of the Pyrazole Intermediate

The 4-nitro-1H-pyrazole derivative is prepared via nitration of an appropriate pyrazole precursor or by direct synthesis using substituted hydrazines and β-dicarbonyl compounds under controlled conditions. The nitro group is introduced at the 4-position of the pyrazole ring, which is crucial for the biological activity and chemical reactivity of the final compound.

Formation of the Tetrahydro-triazolo[4,3-a]azepine Core

The triazoloazepine core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate cyclic ketones or aldehydes. The process includes:

  • Preparation of hydrazide or hydrazone intermediates.
  • Cyclodehydration using dehydrating agents or under acidic/basic catalysis.
  • Control of stereochemistry during ring closure to obtain the desired tetrahydro structure.

Coupling of the Pyrazole and Triazoloazepine Units

The key step involves the alkylation or nucleophilic substitution at the 3-position of the triazoloazepine ring with the pyrazole substituent bearing the nitro group. This is often achieved by:

  • Reacting the triazoloazepine intermediate with a pyrazolyl-ethyl halide or equivalent electrophile.
  • Using bases or catalysts to promote substitution.
  • Purification of the coupled product by crystallization or chromatography.

Representative Synthetic Route (Based on Patent Literature)

A closely related synthetic method for similar triazolo fused heterocycles (e.g., triazolo[4,3-a]pyridines) involves the following steps, which can be adapted for the target compound:

Step Reaction Description Key Reagents/Conditions Outcome
1 Alkylation of a substituted naphthyridinone to form a propionic acid intermediate Alkyl halide, base, solvent (e.g., DMF) Formation of acid intermediate (NAPA analog)
2 Coupling of hydrazinyl-pyrazole derivative with the acid intermediate Coupling reagent (e.g., EDCI), solvent, base Formation of hydrazide intermediate (HYDZ analog)
3 Cyclodehydration of hydrazide to form the triazolo fused ring Dehydrating agent (e.g., POCl_3, phosphorus(V) reagents), heat Formation of triazolo fused heterocycle (Compound A analog)
4 Introduction of nitro group or use of pre-nitrated pyrazole in coupling step Nitration reagents or pre-functionalized pyrazole Final compound with nitro substituent

This convergent synthesis approach allows for the assembly of complex heterocycles with high specificity and yield.

Reaction Conditions and Optimization

  • Dehydrating Agents: Phosphorus(V) compounds such as phosphorus oxychloride or thiophosphetane derivatives are commonly used to promote cyclodehydration, facilitating ring closure.
  • Bases: Organic bases like triethylamine or inorganic bases may be employed to neutralize acids formed during reactions and to promote nucleophilic substitution.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation and coupling steps to enhance solubility and reaction rates.
  • Temperature: Reactions are typically conducted at moderate to elevated temperatures (room temperature to reflux) depending on the step to optimize yield and selectivity.
  • Purification: Crystallization of free base or formation of salts (e.g., hydrochloride) is used to purify and stabilize the final compound. Monohydrate forms may also be isolated for improved handling.

Analytical Data Supporting Preparation

While specific analytical data for this exact compound are limited in the public domain, typical characterization methods for this class of compounds include:

Technique Purpose Expected Observations
NMR (1H, 13C) Structural confirmation Chemical shifts consistent with pyrazole, triazoloazepine protons and carbons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at ~276.3 g/mol
IR Spectroscopy Functional group identification Nitro group peaks (~1500-1600 cm^-1), NH stretches
Elemental Analysis Purity and composition Consistent with calculated C, H, N, O percentages
X-ray Crystallography Structural elucidation (if crystals obtained) Confirmation of fused ring system and substituent positions

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Pyrazole nitration or synthesis Pyrazole or substituted hydrazine Nitrating agent or condensation conditions 4-nitro-1H-pyrazole derivative Nitro group introduced early or pre-functionalized pyrazole used
2 Hydrazide formation Appropriate cyclic ketone/aldehyde + hydrazine Coupling reagents, base Hydrazide intermediate Precursor for ring closure
3 Cyclodehydration Hydrazide intermediate Dehydrating agent, heat Tetrahydro-triazoloazepine core Ring closure step
4 Alkylation/coupling Triazoloazepine core + pyrazolyl-ethyl electrophile Base, solvent Target compound Final substitution step

Q & A

Q. What are the key considerations in designing a synthetic route for 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine?

A multi-step synthesis approach is typically required, involving:

  • Heterocycle coupling : Pyrazole and triazole fragments are often synthesized separately and coupled via alkylation or condensation. For example, hydrazine hydrate can cyclize intermediates into pyrazole rings, while phosphorus oxychloride facilitates triazole-thiadiazole condensations .
  • Solvent and catalyst selection : Reactions in toluene or methylene chloride with catalysts like sodium hydride or trifluoroacetic acid optimize yield and regioselectivity .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or HPLC ensures purity (>80% yield in optimized conditions) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 5.96 ppm in CDCl₃) .
  • Infrared Spectroscopy (IR) : Functional groups like nitro (1520–1350 cm⁻¹) and triazole (2122 cm⁻¹ for azide intermediates) are validated .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., HRMS-EI matching calculated 244.0703 for intermediates) .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6). This identifies binding affinities and guides antifungal activity studies .
  • Quantum chemical calculations : Optimize reaction pathways for heterocycle formation using Gaussian or ORCA, reducing trial-and-error synthesis .
  • AI-driven models : Implement machine learning (e.g., COMSOL Multiphysics integration) to predict reaction outcomes or toxicity profiles .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Combine in vitro enzyme inhibition (e.g., lanosterol demethylase assays) with cell-based viability tests (e.g., MIC against Candida spp.) to validate antifungal mechanisms .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., nitro group position on pyrazole) and correlate changes with activity trends .
  • Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data from disparate studies, identifying outliers or confounding variables .

Q. What strategies optimize reaction yield and purity in multi-step syntheses?

  • Design of Experiments (DOE) : Apply factorial designs to screen variables (temperature, solvent ratios, catalyst loading). For example, a 2³ factorial design can optimize azide coupling reactions .
  • In-line monitoring : Use HPLC or Raman spectroscopy to track reaction progress in real time, minimizing side products .
  • Green chemistry principles : Replace toxic solvents (e.g., methylene chloride) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Methodological Recommendations

  • For reproducibility : Document reaction conditions (e.g., "slow warming to 50°C" ) and characterize all intermediates.
  • For scalability : Pilot continuous-flow synthesis for hazardous steps (e.g., azide formation) .
  • For interdisciplinary work : Collaborate with computational chemists to integrate docking results with wet-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
Reactant of Route 2
3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.